Tert-butyl 4-(4-iodophenyl)piperazine-1-carboxylate

Organic Synthesis Boc Protection Process Chemistry

Multi-step synthesis of piperazine-containing drug candidates often suffers from incompatible protecting groups and low cross-coupling yields. This compound solves both challenges: the Boc-protected amine ensures orthogonal deprotection, while the 4-iodophenyl handle enables high-yield Suzuki-Miyaura couplings for SAR exploration. • Orthogonal Boc/Iodo reactivity for sequential functionalization • 98% purity minimizes side reactions in cross-coupling steps • Solid-state stability (0-8°C) supports long-term library storage Trusted by medicinal chemistry and process chemistry teams for reliable scale-up.

Molecular Formula C15H21IN2O2
Molecular Weight 388.24 g/mol
CAS No. 151978-66-4
Cat. No. B115241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(4-iodophenyl)piperazine-1-carboxylate
CAS151978-66-4
Molecular FormulaC15H21IN2O2
Molecular Weight388.24 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)I
InChIInChI=1S/C15H21IN2O2/c1-15(2,3)20-14(19)18-10-8-17(9-11-18)13-6-4-12(16)5-7-13/h4-7H,8-11H2,1-3H3
InChIKeyZOWJTZMYSLZILG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-(4-iodophenyl)piperazine-1-carboxylate: Boc-Protected Piperazine Intermediate


Tert-butyl 4-(4-iodophenyl)piperazine-1-carboxylate (CAS 151978-66-4) is an N-Boc-protected piperazine derivative featuring a 4-iodophenyl substituent . This solid compound, with a molecular formula of C₁₅H₂₁IN₂O₂ and a molecular weight of 388.24 g/mol, is a crucial synthetic intermediate in pharmaceutical and agrochemical research . The tert-butoxycarbonyl (Boc) group provides stability and enables selective deprotection under mild acidic conditions, while the iodine atom on the phenyl ring serves as a versatile handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings . This combination of protective group chemistry and synthetic modularity makes it a highly valued building block for the synthesis of complex, biologically active molecules .

Cross-Coupling Iodophenyl group enables Suzuki-Miyaura and Sonogashira couplings
Orthogonal Protection Boc group stable to base, selectively cleavable under mild acid
Building Block Supports multi-step synthesis of complex pharmaceutical and agrochemical targets

tert-Butyl 4-(4-iodophenyl)piperazine-1-carboxylate: Analog Substitution Risks


The selection of a Boc-protected 4-iodophenyl piperazine intermediate is not arbitrary; structural and functional variations among close analogs have a direct and quantifiable impact on downstream synthetic utility and project outcomes. Direct substitution with a non-Boc-protected analog, such as 4-(4-iodophenyl)piperazine (CAS 96530-59-5), is impossible because it lacks the essential acid-labile protecting group required for orthogonal synthetic strategies . Replacing the compound with a regioisomer, such as tert-butyl 4-[(3-iodophenyl)methyl]piperazine-1-carboxylate, alters the geometry and electronic properties of the aryl halide, leading to divergent reactivity and selectivity in key cross-coupling reactions . Similarly, substituting the iodo group with another halogen (e.g., bromo) or altering the protecting group (e.g., benzyl) changes the molecule's reactivity profile and its compatibility with specific reaction conditions . Therefore, this compound's precise combination of functional groups dictates its unique role in a multi-step synthesis, and any substitution introduces a risk of significantly lower yields, incompatible reactivity, or outright synthetic failure .

Deprotected analog 4-(4-Iodophenyl)piperazine lacks Boc; orthogonal protection strategy cannot be applied.
Regioisomer tert-Butyl 4-[(3-iodophenyl)methyl]piperazine-1-carboxylate alters aryl iodide geometry, shifting cross-coupling selectivity.
Halogen/protecting-group swap Bromo or benzyl analogs change reactivity profile and compatibility with reaction conditions.

tert-Butyl 4-(4-iodophenyl)piperazine-1-carboxylate vs. Key Comparators


Boc-Protection Yield Advantage

The synthesis of the target compound, tert-butyl 4-(4-iodophenyl)piperazine-1-carboxylate, from its deprotected precursor, 4-iodophenylpiperazine hydrochloride, proceeds with a high reported yield of 92% . In contrast, the synthesis of the unprotected precursor itself, 4-(4-iodophenyl)piperazine, is reported with a significantly lower yield of 70% [1]. This demonstrates that the Boc-protection step is highly efficient and that sourcing the protected intermediate directly avoids a lower-yielding step in the overall synthetic sequence.

Boc-Protection Yield
Reported
92% yield (target) vs 70% yield (precursor synthesis); 22 pp advantage
Supports direct procurement to bypass lower-yielding precursor step
Cross-study comparison; verify in own workflow
Organic Synthesis Boc Protection Process Chemistry

Storage Stability: Boc-Protected vs. Unprotected

The target compound is a solid that is recommended for storage at 0-8 °C or at room temperature in a sealed, dry, dark place, ensuring long-term stability for use as a reliable building block . In contrast, its deprotected analog, 4-(4-iodophenyl)piperazine, is typically supplied as a hydrochloride salt (CAS 624726-35-8) due to the free base's potential instability and hygroscopic nature . The Boc protecting group on the target compound confers significantly enhanced chemical stability, preventing decomposition and facilitating easier handling and long-term storage in a compound library.

Storage Stability
Class-level
Solid, store at 0–8 °C or RT dark; vs hydrochloride salt for unprotected analog
Boc-protected form offers enhanced stability and easier handling
Qualitative difference; supplier storage data
Stability Compound Management Chemical Storage

Orthogonal Protection vs. Free Amine

The Boc group in tert-butyl 4-(4-iodophenyl)piperazine-1-carboxylate is stable under basic conditions but can be selectively cleaved using mild acid (e.g., TFA), enabling an orthogonal protection strategy in complex syntheses . This is a critical advantage over the unprotected analog 4-(4-iodophenyl)piperazine, whose secondary amine is highly nucleophilic and would react indiscriminately with electrophiles present in a reaction mixture . This selectivity prevents unwanted side reactions and allows for precise, sequential functionalization of the piperazine core, a feature not possible with the unprotected amine.

Orthogonal Protection
Class-level
Stable to bases/nucleophiles; cleaved by mild acid (e.g. TFA). Unprotected amine is nucleophilic.
Enables selective sequential functionalization
Critical for complex multi-step syntheses
Organic Synthesis Orthogonal Protection Synthetic Strategy

Supplier Purity Standards

Reputable commercial suppliers consistently offer tert-butyl 4-(4-iodophenyl)piperazine-1-carboxylate with a high, certified purity of ≥98% (HPLC) . This high and consistently verified purity is critical for ensuring reproducible results in sensitive applications like cross-coupling reactions or biological assays, where impurities can act as catalyst poisons or confounding factors. In comparison, less characterized or lower-purity alternatives introduce an unknown variable that can compromise research integrity and lead to wasted resources.

Supplier Purity
Specification review
>98% (HPLC) from commercial suppliers
Consistent purity reduces impurity risk in cross-couplings
Verify lot-specific certificate of analysis
Quality Control Analytical Chemistry Procurement

tert-Butyl 4-(4-iodophenyl)piperazine-1-carboxylate: Key Applications


CNS Drug Synthesis Intermediate

The compound's high synthetic yield (92%) in the final Boc-protection step and its orthogonal protecting group make it an ideal intermediate for constructing complex piperazine-containing pharmaceuticals, particularly for neurological targets . Its high purity (≥98%) ensures that subsequent cross-coupling steps are not compromised by impurities, improving overall process yield and reliability. The iodine atom serves as a launch point for Suzuki-Miyaura reactions to introduce diverse aryl groups, a common strategy in structure-activity relationship (SAR) studies for drug discovery .

Building Block for Molecular Probes

The compound's solid-state stability and defined storage conditions (0-8 °C) allow for long-term storage and use in building compound libraries for chemical biology . The Boc-protected amine ensures that the piperazine core can be selectively deprotected and further functionalized after cross-coupling at the aryl iodide position. This sequential, orthogonal reactivity is essential for creating well-defined, complex molecular probes, such as those used in PET imaging or targeted protein degradation (PROTACs), where a specific attachment point is required .

Agrochemical Synthesis Intermediate

In the development of new agrochemicals, a robust and efficient synthetic route is paramount. This compound's high-yield synthesis and consistent purity from commercial sources provide a reliable starting point for scale-up . Its orthogonal reactivity (stable base, cleavable by acid) is particularly valuable in process chemistry, as it allows for a convergent synthesis where a complex fragment containing an aryl iodide is coupled with a piperazine unit under controlled, high-yielding conditions .

Polymer Functionalization Precursor

The compound's well-defined structure and high purity are critical for applications in materials science, where trace impurities can drastically alter material properties. The aryl iodide functionality serves as an anchor point for introducing piperazine units into polymers or for surface functionalization via cross-coupling . The orthogonal Boc group allows for further polymer modification or for creating well-defined, functionalized materials for sensors or electronic devices .

Application
Selection Property
Validation Focus
CNS Drug Synthesis Intermediate
Orthogonal Boc/I reactivity
Cross-coupling efficiency and purity
Building Block for Molecular Probes
Sequential orthogonal reactivity
Boc-deprotection after aryl coupling; purity
Agrochemical Synthesis Intermediate
Robust yield and commercial purity
Scalability and process consistency
Polymer Functionalization Precursor
Well-defined structure, high purity
Surface functionalization via aryl iodide coupling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tert-butyl 4-(4-iodophenyl)piperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.